Product packaging for 4-Chlorothieno[3,2-d]pyrimidine(Cat. No.:CAS No. 16269-66-2)

4-Chlorothieno[3,2-d]pyrimidine

Cat. No.: B095853
CAS No.: 16269-66-2
M. Wt: 170.62 g/mol
InChI Key: TWTODSLDHCDLDR-UHFFFAOYSA-N
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Description

Overview of Thienopyrimidine Scaffolds and their Structural Relationship to Purines

The structural resemblance of thienopyrimidines to purines is a key factor underpinning their biological activity. nih.govnih.govnih.govresearchgate.net As bioisosteres of purines, they can mimic the natural purine (B94841) bases and interact with the active sites of enzymes and receptors that would typically bind to adenine (B156593) or guanine (B1146940). researchgate.net This mimicry allows for the modulation of various cellular processes, providing a foundation for their therapeutic applications. nih.gov The synthesis of thienopyrimidines can be achieved through various routes, often starting from either thiophene (B33073) or pyrimidine (B1678525) precursors, allowing for the creation of a wide range of derivatives with tailored properties. nih.govnih.govnih.gov

Importance of Thienopyrimidine Derivatives in Drug Discovery and Development

The versatility of the thienopyrimidine scaffold has led to its incorporation into numerous compounds investigated for a wide range of diseases. nih.govresearchgate.net The ability to modify the core structure at various positions allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. nih.gov Several thienopyrimidine derivatives have advanced into clinical trials, and some have even received FDA approval, underscoring their therapeutic potential and favorable safety profiles. nih.govresearchgate.netnih.gov The ongoing research in this area continues to unveil new derivatives with enhanced efficacy and novel mechanisms of action. nih.gov

Therapeutic Relevance of Thienopyrimidine Core Structures

The broad spectrum of biological activities exhibited by thienopyrimidine derivatives highlights their importance in medicinal chemistry. nih.govnih.govnih.govresearchgate.netresearchgate.net These compounds have demonstrated potential as anti-infective, anticancer, anti-inflammatory, and immunomodulatory agents, primarily through their ability to inhibit key enzymes and modulate cellular signaling pathways. nih.govnih.govsyr.edu

Thienopyrimidine derivatives have shown significant promise as agents against a variety of infectious diseases. nih.govnih.govnih.govibmmpeptide.com Their broad-spectrum activity encompasses antibacterial, antifungal, antiparasitic, and antiviral properties. nih.govnih.govnih.govresearchgate.net For instance, certain thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as potent inhibitors of the Plasmodium falciparum parasite, the causative agent of malaria. nih.gov Research has also explored their efficacy against other protozoan parasites and various bacterial and viral pathogens. nih.govresearchgate.netnih.gov

The application of thienopyrimidines in oncology is a particularly active area of research. nih.govnih.govresearchgate.netresearchgate.netnih.gov These compounds have been shown to possess potent antiproliferative activity against a range of human cancer cell lines. researchgate.netnih.govscirp.org Their anticancer effects are often attributed to their ability to induce apoptosis (programmed cell death), cause oxidative stress, and trigger mitotic catastrophe in cancer cells. nih.gov The development of thienopyrimidine-based compounds as selective and potent anticancer agents remains a significant focus in the quest for more effective cancer therapies. nih.govresearchgate.net

Thienopyrimidine derivatives have also demonstrated significant anti-inflammatory and immunomodulatory effects. nih.govnih.gov They have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov By targeting these enzymes, thienopyrimidine-based compounds can modulate the production of pro-inflammatory mediators, offering a potential therapeutic strategy for a variety of inflammatory conditions. nih.gov Some derivatives have also been shown to suppress the production of inflammatory cytokines such as IL-6 and TNF-α. nih.gov

A major mechanism through which thienopyrimidines exert their therapeutic effects is by acting as kinase inhibitors. nih.govresearchgate.net Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in diseases like cancer. nih.gov The structural similarity of thienopyrimidines to ATP, the energy currency of the cell that kinases utilize, allows them to competitively bind to the ATP-binding site of these enzymes, thereby inhibiting their activity. researchgate.net

Thienopyrimidine derivatives have been developed as inhibitors of a wide range of kinases, including:

EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR is a key strategy in treating various cancers. tandfonline.com

PI3K (Phosphoinositide 3-kinase): PI3K inhibitors are being investigated for their potential in treating B-cell malignancies. nih.gov

CDK7 (Cyclin-Dependent Kinase 7): Targeting CDKs is another promising approach in cancer therapy.

Sirtuins (SIRT1, SIRT2, SIRT3): These enzymes are involved in various cellular processes, and their modulation has therapeutic potential.

Mnk1 and Mnk2 (MAPK-interacting kinases): These kinases are involved in protein synthesis and are targets for cancer treatment.

CLK1 and DYRK1A: These kinases are implicated in various cellular functions and diseases.

FLT3 (FMS-like Tyrosine Kinase 3): FLT3 inhibitors are particularly relevant for acute myeloid leukemia (AML). researchgate.netacs.org

Aurora Kinase: These kinases are essential for cell division and are targets for anticancer drugs.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.netresearchgate.net

Focal Adhesion Kinase (FAK): FAK is overexpressed in metastatic cancers, and its inhibition can prevent cancer cell migration. acs.orgacs.org

The development of thienopyrimidine-based kinase inhibitors represents a significant advancement in targeted therapy, with several compounds showing promising results in preclinical and clinical studies. nih.gov

CNS Protective Agents

Thienopyrimidine derivatives have been investigated for their potential as central nervous system (CNS) protective agents. nih.govnih.gov Their structural features allow them to cross the blood-brain barrier and interact with various targets within the CNS, offering therapeutic potential for a range of neurological disorders.

Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium necessitates the development of novel antimalarial agents. nih.gov Thienopyrimidine derivatives have shown promise in this area, with some compounds exhibiting activity against both the erythrocytic and hepatic stages of the parasite. nih.gov For instance, a series of 4-substituted thieno[3,2-d]pyrimidines were identified as having in vitro activity against P. falciparum and P. berghei. nih.gov The development of these compounds was based on the structure of Gamhepathiopine, a thienopyrimidine derivative with known antiplasmodial activity on different developmental stages of P. falciparum. nih.gov

A notable finding was that the chloro analogue of Gamhepathiopine demonstrated good activity against the erythrocytic stage of P. falciparum, moderate toxicity on HepG2 cells, and improved activity against hepatic P. berghei parasites compared to the parent compound. nih.gov

Table 1: Antimalarial Activity of Selected Thienopyrimidine Derivatives

Compound P. falciparum (Erythrocytic Stage) Activity P. berghei (Hepatic Stage) Activity Cytotoxicity (HepG2)
Gamhepathiopine Active Active Moderate
Chloro analogue of Gamhepathiopine Good Better than Gamhepathiopine Moderate

Spasmolytic Agents

Certain 2-substituted thienopyrimidin-4-one derivatives have been identified as potential spasmolytic agents for treating smooth muscle disorders. researchgate.net The most active compounds in one study, which featured a terminal piperidino nucleus in the thioalkyl chain and lacked two methyl groups in the thiophene ring, exhibited IC50 values between 1.12 and 2.71 microM on transmurally stimulated guinea-pig ileum. researchgate.net Their mechanism of action is believed to involve at least two different pathways, with their relaxant activity being potentiated by phosphodiesterase inhibitors. researchgate.net

Anticonvulsant Activity

The search for new and effective treatments for epilepsy, a chronic neurological disorder, has led researchers to explore the potential of thienopyrimidine derivatives. ekb.eg These compounds have shown significant anticonvulsant activity in various experimental models. researchgate.net For example, derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine have been synthesized and evaluated for their anticonvulsant effects using pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. actapharmsci.com One lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, demonstrated the ability to prevent lethality and reduce the number and severity of seizures. actapharmsci.com The anticonvulsant action is thought to be mediated through interactions with GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors. actapharmsci.com

Table 2: Anticonvulsant Screening of a Thienopyrimidine Derivative

Test Observation
Pentylenetetrazole (PTZ)-induced seizures Reduced number and severity of seizures, increased latency period, prevented lethality.
Maximal Electroshock (MES) test Showed anticonvulsant activity.
Receptor Docking Studies Affinity for GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors.

Helicobacter pylori Inhibitors

The rising antibiotic resistance of Helicobacter pylori has prompted the search for new therapeutic agents. nih.govuthsc.edu A high-throughput screen identified two structurally related thienopyrimidine compounds that selectively inhibit H. pylori. nih.govacs.org Further structure-activity relationship (SAR) studies led to the development of lead compounds with increased potency. nih.gov The mechanism of action for these thienopyrimidines was identified as the inhibition of the respiratory complex I subunit NuoD, an enzyme essential for ATP synthesis in H. pylori. nih.govnih.gov While these compounds showed efficacy in an ex vivo infection model, they were not effective in a mouse model, suggesting that further optimization of their pharmacological properties is needed. nih.govuthsc.eduacs.org

Focus on 4-Chlorothieno[3,2-d]pyrimidine as a Key Intermediate and Research Subject

This compound is a crucial intermediate in the synthesis of a wide variety of biologically active thienopyrimidine derivatives. nih.govtargetmol.comsigmaaldrich.com The chlorine atom at the C4-position is a key feature, as its reactivity allows for nucleophilic aromatic substitution and pallado-catalyzed coupling reactions, enabling the introduction of diverse substituents. nih.govnih.gov This versatility makes it a valuable building block for creating libraries of compounds for drug discovery. nih.gov

Research has shown that the presence of the chlorine atom at the C4-position is necessary for the antiproliferative activity of certain halogenated thieno[3,2-d]pyrimidines against various cancer cell lines. nih.gov Furthermore, this compound serves as a molecular block for creating phase transfer catalysts. targetmol.com The synthesis of this compound itself can be achieved from thieno[3,2-d]pyrimidine-2,4-diol through a reaction with phosphorus oxychloride (POCl3). chemicalbook.com

Table 3: Profile of this compound

Property Value Source
Molecular Formula C6H3ClN2S nih.gov
Molecular Weight 170.62 g/mol nih.gov
CAS Number 16269-66-2 nih.gov
IUPAC Name This compound nih.gov
Physical Form Solid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2S B095853 4-Chlorothieno[3,2-d]pyrimidine CAS No. 16269-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTODSLDHCDLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370968
Record name 4-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16269-66-2
Record name 4-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorothieno[3,2-d]pyrimidine
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Synthetic Methodologies for 4 Chlorothieno 3,2 D Pyrimidine and Its Derivatives

General Synthetic Strategies for Thieno[3,2-d]pyrimidines

The construction of the thieno[3,2-d]pyrimidine (B1254671) fused heterocyclic system can be accomplished through several primary pathways. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The main approaches involve building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core or, alternatively, constructing the thiophene ring onto a pyrimidine precursor. researchgate.net

Synthesis from Thiophene Derivatives

A prevalent and versatile method for synthesizing the thieno[3,2-d]pyrimidine skeleton begins with appropriately functionalized thiophene derivatives. researchgate.net This approach leverages the well-established chemistry of the thiophene ring to introduce the necessary functionalities for the subsequent annulation of the pyrimidine ring.

A common starting material for this strategy is a 3-aminothiophene-2-carboxylate or a related 3-aminothiophene-2-carboxamide (B122380). researchgate.netnih.gov For instance, 3-amino-5-arylthiophene amides can be condensed with formic acid, often under microwave irradiation, to yield the corresponding thieno[3,2-d]pyrimidin-4-one derivatives. nih.gov Similarly, reacting methyl 3-aminothiophene carboxylate derivatives with reagents like chloroformamidine (B3279071) hydrochloride can lead to the formation of the thieno[3,2-d]pyrimidine core. researchgate.net

Table 1: Examples of Thieno[3,2-d]pyrimidine Synthesis from Thiophene Precursors

Starting Thiophene Derivative Reagent(s) Product Type Reference(s)
3-Amino-5-arylthiophene amides Formic Acid (Microwave) Thieno[3,2-d]pyrimidin-4-one nih.gov
Methyl 3-aminothiophene carboxylate Chloroformamidine hydrochloride Substituted Thieno[3,2-d]pyrimidine researchgate.net

Synthesis from Pyrimidine Analogs

An alternative synthetic strategy involves starting with a pyrimidine ring and subsequently constructing the fused thiophene ring. researchgate.net This method is particularly useful when the desired substitution pattern on the pyrimidine portion of the molecule is more readily accessible from pyrimidine starting materials. The synthesis typically involves a pyrimidine bearing reactive functional groups at adjacent positions that can participate in the annulation of the thiophene ring.

Cyclocondensation Reactions

Cyclocondensation reactions are central to the formation of the pyrimidine ring in the synthesis of thieno[3,2-d]pyrimidines from thiophene precursors. researchgate.net These reactions involve the intramolecular or intermolecular condensation of a thiophene derivative bearing an amino group and a carbonyl or cyano group at the adjacent C-2 and C-3 positions with a one-carbon synthon.

Reagents such as formic acid, formamide (B127407), or orthoformates are commonly employed to provide the necessary carbon atom to close the pyrimidine ring. researchgate.netnih.gov For example, the reaction of a 3-aminothiophene-2-carboxamide with formic acid leads to the formation of a thieno[3,2-d]pyrimidin-4(3H)-one. nih.gov In another instance, the condensation of 2-amino-3-cyanothiophenes with formic acid in the presence of a catalytic amount of sulfuric acid under microwave irradiation can also afford the thieno[3,2-d]pyrimidine system. core.ac.uk

Specific Synthetic Routes to 4-Chlorothieno[3,2-d]pyrimidine

The introduction of a chlorine atom at the 4-position of the thieno[3,2-d]pyrimidine ring is a key transformation, as this chloro-substituent acts as a versatile leaving group for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives. nih.govchemicalbook.com

Chlorination of Thieno[3,2-d]pyrimidin-4-ol

The most direct and widely used method for the synthesis of this compound is the chlorination of its corresponding precursor, thieno[3,2-d]pyrimidin-4-ol, which exists in tautomeric equilibrium with thieno[3,2-d]pyrimidin-4(3H)-one. nih.gov

This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common reagent of choice. nih.govnih.gov The reaction involves heating the thieno[3,2-d]pyrimidin-4-one with phosphorus oxychloride, sometimes in the presence of a base like N,N-dimethylaniline or a solvent such as acetonitrile. nih.govnih.gov Upon completion, the reaction mixture is carefully quenched, often with water or ice, to precipitate the this compound product. nih.gov

Table 2: Reagents for Chlorination of Thieno[3,2-d]pyrimidin-4-ones

Substrate Chlorinating Agent Additive/Solvent Product Reference(s)
6-Aryl-thieno[3,2-d]pyrimidin-4-one POCl₃ None 4-Chloro-6-aryl-thieno[3,2-d]pyrimidine nih.gov
2-(tert-Butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one POCl₃ N,N-Dimethylaniline, CH₃CN N-(tert-Butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine nih.gov

Multistep Synthetic Sequences

In many cases, the synthesis of this compound is embedded within a multistep reaction sequence that first builds the heterocyclic core before the final chlorination step.

One such sequence begins with the synthesis of 3-amino-5-arylthiophene amides, which are then subjected to cyclocondensation with formic acid to produce the intermediate thieno[3,2-d]pyrimidin-4-ones. nih.gov The final step is the chlorination of these intermediates with phosphorus oxychloride to yield the desired 4-chloro-thieno[3,2-d]pyrimidines. nih.gov

Another reported multistep process utilizes 3-amino-2-methoxycarbonylthiophene as the starting material. chemicalbook.com This is converted in a two-step process, which concludes with a purification step involving a mixed solvent system of ethyl alcohol and chloroform, to afford the highly pure this compound product. chemicalbook.com A further example involves the reaction of a 2-amino-N-(tert-butyl)thieno[3,2-d]pyrimidin-4(3H)-one derivative with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile, followed by heating, to produce the corresponding 4-chloro derivative. nih.gov These sequences highlight the modular nature of the synthesis, allowing for the construction of the core followed by the strategic introduction of the reactive chloro group.

Condensation Reactions

The construction of the core thieno[3,2-d]pyrimidine scaffold frequently employs condensation reactions. A common starting point is the use of methyl 3-aminothiophene-2-carboxylate, which undergoes a condensation reaction with formamidine (B1211174) acetate (B1210297) to yield thieno[3,2-d]pyrimidin-4-ol. researchgate.net This intermediate is then subjected to a chlorination step to produce this compound. researchgate.net The initial condensation is a pivotal step in forming the pyrimidine ring fused to the thiophene core.

Another approach involves the Gewald aminothiophene synthesis, where a one-pot reaction between a carbonyl compound (like ethyl acetoacetate (B1235776) or cyclohexanone), activated cyanoacetamide, and elemental sulfur in the presence of a base like morpholine (B109124) yields a 2-aminothiophene intermediate. nih.gov This intermediate can then be cyclized to form the thieno[2,3-d]pyrimidin-4-one ring system, which can subsequently be chlorinated. nih.gov

Nucleophilic Substitution Reactions

The synthesis of this compound itself is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of thieno[3,2-d]pyrimidin-4-ol is replaced by a chlorine atom. This is commonly accomplished by treating the thieno[3,2-d]pyrimidin-4-ol with a chlorinating agent such as phosphoryl trichloride (B1173362) (POCl₃). researchgate.netnih.gov The reaction is often carried out in a solvent like dimethylformamide (DMF) and heated to facilitate the conversion. researchgate.net One specific method describes suspending thieno[3,2-d]pyrimidin-4-ol in DMF, adding phosphoryl trichloride, and stirring the mixture at 80°C for 3 hours to yield this compound with an 85% yield. researchgate.net

Optimization of Synthetic Methods for Enhanced Efficiency and Sustainability

Efforts have been made to optimize the synthesis of this compound and its derivatives to improve yields, reduce environmental impact, and make the processes more suitable for larger-scale production. researchgate.net For instance, a "green" synthetic method for 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, a derivative of this compound, has been developed. researchgate.net This optimized process involves a three-step synthesis starting from methyl 3-aminothiophene-2-carboxylate and formamidine acetate, followed by chlorination and nucleophilic substitution, and is noted for being easy, non-toxic, and environmentally friendly. researchgate.netresearchgate.net

The use of water as a solvent in the amination of related 4-chloropyrrolopyrimidines has been explored to improve safety and lower production costs. nih.gov This approach has been shown to be effective for the amination of 4-chlorothieno[2,3-d]pyrimidine (B15048), a related isomer, resulting in high yields and minimizing the formation of hydrolytic side-products. nih.gov Such strategies highlight a trend towards more sustainable chemical manufacturing processes.

Derivatization of this compound via Nucleophilic Displacement

The chlorine atom at the C4 position of the thieno[3,2-d]pyrimidine core is highly susceptible to nucleophilic displacement, making this compound a versatile intermediate for the synthesis of a wide range of derivatives. nih.gov This reactivity allows for the introduction of various functional groups, leading to compounds with diverse biological activities.

Reaction with Amines and Substituted Anilines

This compound readily reacts with various amines and substituted anilines. nih.govnih.gov These nucleophilic aromatic substitution reactions are a cornerstone in the diversification of the thienopyrimidine scaffold. nih.gov The reactions can be performed under different conditions, often requiring a base to neutralize the generated acid. nih.gov For example, the amination of 4-chlorothieno[2,3-d]pyrimidine with aniline (B41778) has been successfully carried out in water at 80°C, yielding the corresponding N-phenylthieno[2,3-d]pyrimidin-4-amine in 89% yield. nih.gov The use of water as a solvent is a significant improvement over traditional methods that use organic solvents like DMF at high temperatures. nih.gov

Reactant 1Reactant 2ProductYieldConditionsReference
4-Chlorothieno[2,3-d]pyrimidineAnilineN-Phenylthieno[2,3-d]pyrimidin-4-amine89%Water, 80°C, 1h nih.gov
4-Chlorothieno[2,3-d]pyrimidineAnilineN-Phenylthieno[2,3-d]pyrimidin-4-amine70%InCl₃ nih.gov
4-Chlorothieno[2,3-d]pyrimidineAnilineN-Phenylthieno[2,3-d]pyrimidin-4-amine66%DMF, 150°C nih.gov

Reaction with Morpholine and Piperidine (B6355638)

The reaction of this compound with cyclic secondary amines like morpholine and piperidine is a common strategy to introduce these important pharmacophores. researchgate.netrsc.org The reaction with morpholine, for instance, can be carried out in refluxing ethanol (B145695) to produce 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine in a 54% yield. researchgate.net Similarly, piperidine can be introduced at the C6 position of a 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold through palladium-catalyzed Buchwald-Hartwig C-N coupling, highlighting another route for derivatization. rsc.org

Reactant 1Reactant 2ProductYieldConditionsReference
This compoundMorpholine4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine54%Ethanol, reflux researchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have emerged as powerful tools for the derivatization of thieno[3,2-d]pyrimidines. nih.govrsc.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this compound and its analogues. rsc.orgnih.gov For example, the synthesis of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives has been achieved through modulation at the C6 position using these palladium-catalyzed reactions. rsc.orgnih.gov These methods are instrumental in creating new compounds with potential therapeutic applications. nih.govrsc.orgnih.gov

Synthesis of Specific Key Intermediates

The synthesis of functionalized thieno[3,2-d]pyrimidine intermediates is essential for building more complex molecules with potential biological activity.

This compound-6-carboxamide (B1429601) is a versatile intermediate. acs.org Its synthesis can be achieved from the corresponding carboxylic acid. acs.org The process involves converting this compound-6-carboxylic acid to its acid chloride, typically using a reagent like oxalyl chloride. acs.org The subsequent reaction of the intermediate acid chloride with ammonia (B1221849) provides the desired carboxamide. acs.org This amide can then undergo further reactions, such as displacement of the chloride with various amines, to generate a library of substituted thieno[3,2-d]pyrimidine derivatives. acs.org

Table 2: Synthesis of this compound-6-carboxamide

Starting MaterialReagentsProductReference
This compound-6-carboxylic Acid1. Oxalyl chloride2. Ammonia in dioxaneThis compound-6-carboxamide acs.org

This table outlines the synthetic route to a key carboxamide intermediate.

The synthesis of this compound-6-carboxylic acid starts from the commercially available this compound. acs.org A common method for introducing a carboxylic acid group at the 6-position is through a deprotonation-carboxylation sequence. acs.org This involves treating the starting material with a strong base, such as a lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching the resulting anion with carbon dioxide. acs.org

Table 3: Synthesis of this compound-6-carboxylic Acid

Starting MaterialReagentsProductReference
This compound1. 2,2,6,6-tetramethylpiperidine, n-BuLi2. CO₂This compound-6-carboxylic Acid acs.org

This table details the carboxylation of the thieno[3,2-d]pyrimidine core.

7-Bromo-4-chlorothieno[3,2-d]pyrimidine is another important intermediate for further functionalization. patsnap.com A synthetic method for this compound involves a multi-step process starting from 3-amino-2-methyl formate (B1220265) thiophene. patsnap.com The initial step is the cyclization with formamide to produce 4-hydroxythieno[3,2-d]pyrimidine. patsnap.com This intermediate is then brominated at the 7-position using N-bromosuccinimide (NBS). patsnap.com The final step is the chlorination of the 4-hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the target compound. patsnap.com This synthetic route has been optimized for large-scale industrial applications, aiming for high yields and cost-effectiveness. patsnap.com

Table 4: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

StepStarting MaterialReagentsIntermediate/ProductReference
13-Amino-2-methyl formate thiopheneFormamide, ethylene (B1197577) glycol monomethyl ether4-Hydroxythieno[3,2-d]pyrimidine patsnap.com
24-Hydroxythieno[3,2-d]pyrimidineN-Bromosuccinimide, acetone4-Hydroxy-7-bromothieno[3,2-d]pyrimidine patsnap.com
34-Hydroxy-7-bromothieno[3,2-d]pyrimidinePhosphorus oxychloride7-Bromo-4-chlorothieno[3,2-d]pyrimidine patsnap.com

This table provides a step-by-step overview of the synthesis of a key bromo-chloro intermediate.

Structure Activity Relationship Sar Studies of 4 Chlorothieno 3,2 D Pyrimidine Derivatives

General Principles of SAR in Thienopyrimidine Chemistry

Thienopyrimidines are heterocyclic compounds that feature a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. researchgate.net Their structural similarity to purine (B94841) bases like adenine (B156593) and guanine (B1146940) makes them a promising scaffold for developing agents that can interact with biological targets that recognize purines. nih.govresearchgate.net The biological activity of thienopyrimidine derivatives can be significantly modulated by the nature and position of substituents on the fused ring system.

Synthetic strategies for creating diverse thienopyrimidines often involve the initial synthesis of a thienopyrimidin-4-one derivative. nih.gov This intermediate allows for subsequent functionalization at position 4, enabling the exploration of a wide chemical space. nih.gov The construction of the thienopyrimidine core can be achieved by either building the pyrimidine ring onto a thiophene precursor or by forming the thiophene ring from a pyrimidine derivative. researchgate.netekb.egresearchgate.net

Influence of the C4-Chlorine Atom on Biological Activity

The chlorine atom at the C4 position of the thieno[3,2-d]pyrimidine (B1254671) scaffold plays a crucial role in both the chemical reactivity and biological activity of these compounds. This halogen atom significantly enhances the reactivity of the C4 position toward nucleophilic substitution reactions. This reactivity is a key feature for medicinal chemists, as it allows for the facile introduction of a wide variety of functional groups, which is essential for conducting detailed SAR studies.

The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org In some instances, the presence of a chlorine atom is critical for the compound's biological function. eurochlor.org For example, 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (B1429601) serves as a versatile intermediate where the C4-chloride is displaced to generate libraries of compounds for screening. acs.org The chlorine atom acts as a modulator of activity, and its influence must be determined empirically through biological testing. eurochlor.org

Impact of Substituents at Various Positions (e.g., C2, C6, C7) on Biological Profiles

The biological activity of this compound derivatives is highly dependent on the substituents at various positions of the thienopyrimidine core.

C2 Position: Modifications at the C2 position have been shown to significantly influence the biological activity. For instance, in a series of antimalarial 2,4-diaminothienopyrimidines, N-methylation at the C2 position was identified as an important criterion for gametocidal activity. nih.gov In another study on VEGFR-2 kinase inhibitors, the introduction of an iodo group at the C2 position was explored. researchgate.net The synthesis of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines has also been a subject of interest for developing new anticancer agents. nih.gov

C6 Position: The C6 position is another critical site for substitution. In the context of antimalarial compounds, a para-phenyl substitution with lipophilic groups at the C6 position was found to be important for activity. nih.gov For sirtuin inhibitors, a carboxamide group at the C6 position of the this compound core was a key structural feature. acs.org

C7 Position: The C7 position of the fused ring system has also been a target for modification. The introduction of a halogen at the C7 position of pyrrolo[3,2-d]pyrimidines, a related scaffold, resulted in increased antiproliferative activity. nih.gov

The following table summarizes the impact of substituents at various positions on the biological activity of thienopyrimidine derivatives based on published research.

PositionSubstituentResulting Biological Activity/ObservationReference
C2 N-methylationImportant for gametocidal activity in antimalarial 2,4-diaminothienopyrimidines. nih.gov
C2 Iodo groupExplored for VEGFR-2 kinase inhibition. researchgate.net
C2 Alkyl groupsInvestigated for antiproliferative properties in 4-amino-thieno[2,3-d]pyrimidines. nih.gov
C6 para-Phenyl with lipophilic groupsImportant for gametocidal activity in antimalarial compounds. nih.gov
C6 CarboxamideKey feature for sirtuin inhibitors derived from this compound. acs.org
C7 HalogenIncreased antiproliferative activity in pyrrolo[3,2-d]pyrimidines. nih.gov

Role of the Thiophene Ring as a Bioisostere

The thiophene ring in thienopyrimidines serves as a bioisostere for other aromatic rings, most notably the benzene (B151609) ring and the imidazole (B134444) ring of purines. researchgate.netnih.govresearchgate.net Bioisosteric replacement is a strategy used in drug design to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. The replacement of a benzene or substituted benzene ring with a thiophene ring has been shown to be well-tolerated in various biological systems, including NMDA receptors. rsc.org This suggests that the thiophene ring can effectively mimic the interactions of the original ring with the biological target. rsc.org

SAR in Specific Therapeutic Areas

Thienopyrimidine derivatives have been extensively investigated for their potential as anticancer agents. nih.govekb.egnih.govnih.govmdpi.comnih.gov The SAR studies in this area have revealed several key features for potent antiproliferative activity.

In one study, a series of thieno[2,3-d]pyrimidines were synthesized and evaluated for their antiproliferative and kinase inhibitory activity. nih.gov Structural modifications at position 4 of the thienopyrimidine core were a key focus. nih.gov Another study on pyrrolo[3,2-d]pyrimidines, which are structurally related to thienopyrimidines, found that the introduction of a halogen at C7 increased activity against HeLa cells. nih.gov Furthermore, a series of 4-amino-thieno[2,3-d]pyrimidines substituted at the sixth position have been reported as potent inhibitors of Tie-2, a receptor tyrosine kinase involved in tumor angiogenesis. nih.gov

The table below highlights some key SAR findings for the antiproliferative activity of thienopyrimidine derivatives.

Compound SeriesKey SAR FindingTarget/Cell LineReference
Thieno[2,3-d]pyrimidinesIncorporation of secondary amines (morpholine, N-methyl piperazine) at position 4 increased activity.HT-29 and MCF-7 cell lines nih.gov
Pyrrolo[3,2-d]pyrimidinesIntroduction of a halogen at C7 increased activity.HeLa cells nih.gov
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrilesDerivatives with 4-bromobenzene, 3-nitrobenzene, 4-nitrobenzene, and 3-bromo-4-methoxybenzene at the aryl position showed promising antiproliferative effects.HepG2, DU145, and MBA-MB-231 cell lines mdpi.com
4-Amino-thieno[2,3-d]pyrimidinesSubstitution at the sixth position led to potent Tie-2 inhibitors.Tie-2 nih.gov
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesThe 2-chloroethyl-substituted derivative was most toxic to MCF-7 cells, while the 2-ethyl derivative showed higher selectivity.MCF-7 and MDA-MB-231 cell lines nih.gov

Thienopyrimidines have also shown promise as anti-infective agents, with activity against bacteria, fungi, and parasites. nih.govresearchgate.net SAR studies have been crucial in identifying the structural requirements for potent anti-infective properties.

For antimalarial activity, a series of 2,4-diaminothieno[3,2-d]pyrimidine derivatives were studied, revealing that a diaminothienopyrimidine scaffold, N-methylation at position 2, and a para-phenyl substitution with lipophilic groups at position 6 were important for gametocidal activity. nih.gov Another study on 4-substituted thieno[3,2-d]pyrimidines found that a tert-butylamine (B42293) at position 2 and a p-tolyl group at position 6 were favorable for antiplasmodial activity. nih.gov More recently, a novel anti-M. ulcerans chemotype based on a 2-pyridyl thieno[3,2-d]pyrimidine scaffold was identified, with SAR studies indicating the crucial role of the methylpyridin-2-yl group for activity. biorxiv.org

The following table summarizes key SAR findings for the anti-infective activity of thienopyrimidine derivatives.

Compound SeriesKey SAR FindingTarget OrganismReference
2,4-Diaminothieno[3,2-d]pyrimidinesA diaminothienopyrimidine scaffold, N-methylation at C2, and a para-phenyl with lipophilic groups at C6 are important for gametocidal activity.Plasmodium falciparum nih.gov
4-Substituted thieno[3,2-d]pyrimidinesA tert-butylamine at C2 and a p-tolyl group at C6 are favorable for antiplasmodial activity.Plasmodium falciparum nih.gov
2-Pyridyl Thieno[3,2-d]pyrimidinesThe methylpyridin-2-yl group is crucial for inhibiting M. ulcerans.Mycobacterium ulcerans biorxiv.org

Kinase Inhibitory SAR (e.g., EGFR, PI3K, Sirtuins)

The thieno[3,2-d]pyrimidine scaffold, accessible from the reactive precursor this compound, has proven to be a versatile framework for the development of various kinase inhibitors. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these derivatives against key oncological targets, including the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinases (PI3K), and sirtuins (SIRTs).

EGFR Inhibitory SAR

Derivatives of thieno[3,2-d]pyrimidine have been developed as third-generation EGFR tyrosine kinase inhibitors (EGFR-TKIs), specifically targeting the L858R/T790M mutant prevalent in non-small cell lung cancer (NSCLC). nih.gov Starting from the structure of olmutinib, a known EGFR-TKI, researchers designed a series of thieno[3,2-d]pyrimidine derivatives bearing quinolin-2(1H)-one moieties. nih.gov

The core SAR strategy involved modifying substituents on the quinolinone ring. Key findings indicate that the position and nature of the substituent dramatically influence inhibitory activity and selectivity. For instance, compound 6o , with a dimethylamino group at the 7-position of the quinolinone ring, showed potent and selective inhibition of EGFRL858R/T790M (IC₅₀ ≤ 250 nM) over wild-type EGFR (IC₅₀ > 10000 nM). nih.gov This high selectivity is a critical attribute for minimizing off-target effects. Other compounds like 6a , 6l , 6m , and 6n also demonstrated this desirable selective inhibition profile. nih.gov The data suggests that specific substitutions on the appended heterocyclic ring are essential for achieving high potency against the drug-resistant mutant EGFR. nih.gov

CompoundSubstituent (R) on QuinolinoneEGFR L858R/T790M IC₅₀ (nM)EGFR WT IC₅₀ (nM)Selectivity Index (WT/Mutant)
6a 7-methoxy250>10000>40
6l 7-(4-methylpiperazin-1-yl)120>10000>83
6m 7-morpholino160>10000>62.5
6n 7-(pyrrolidin-1-yl)180>10000>55.5
6o 7-(dimethylamino)90>10000>111

Data sourced from studies on thieno[3,2-d]pyrimidine derivatives targeting mutant EGFR. nih.gov

PI3K Inhibitory SAR

The thieno[3,2-d]pyrimidine core has also been exploited to create dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR). In one study, four series of derivatives containing aroyl hydrazone or aryl hydrazide moieties were synthesized and evaluated. nih.gov The SAR exploration focused on varying the substituents at the C-2 and C-6 positions of the thieno[3,2-d]pyrimidine nucleus. nih.gov

The studies revealed that an aryl hydrazide group at the C-6 position and a 2-aminopyrimidine (B69317) at the C-2 position were optimal for potent dual PI3K/mTOR inhibition. nih.gov Compound 18b from this series was identified as a lead candidate, exhibiting an IC₅₀ of 0.46 nM against PI3Kα and 12 nM against mTOR. nih.gov This highlights the importance of the hydrazide linker and the specific heterocyclic substitution pattern in achieving high-affinity binding to both kinases. Another well-known pan-PI3K inhibitor, GDC-0941, also features a thieno[3,2-d]pyrimidine core, demonstrating its suitability for targeting this kinase family. sigmaaldrich.com

CompoundC-6 SubstituentC-2 SubstituentPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
18b Aryl Hydrazide2-Aminopyrimidine0.4612
GDC-0941 (4-methylsulfonyl-piperazin-1-ylmethyl)1H-Indazol-4-yl3580

Data compiled from research on PI3K/mTOR dual inhibitors based on the thieno[3,2-d]pyrimidine scaffold. nih.govsigmaaldrich.com

Sirtuin (SIRT) Inhibitory SAR

Thieno[3,2-d]pyrimidine-6-carboxamides have emerged as a novel class of potent, pan-inhibitors of the NAD⁺-dependent deacetylases SIRT1, SIRT2, and SIRT3. acs.orgnih.gov An initial screening identified a hit compound which was then optimized through SAR studies to improve potency and physicochemical properties. nih.gov

The SAR investigation revealed that the carboxamide group at the C-6 position is crucial for activity, binding within the nicotinamide (B372718) C-pocket of the sirtuin active site. acs.orgnih.gov The aliphatic portions of the inhibitors extend into the substrate channel. Modifications to the thieno[3,2-d]pyrimidine core itself were also evaluated. Replacing the thiophene ring with a furan (B31954) (furo[3,2-d]pyrimidine) led to a significant 15- to 40-fold decrease in potency. acs.org Furthermore, the pyrimidine nitrogen at the N1 position was found to be important, potentially forming a hydrogen bond with the backbone of residue Phe157, which in turn π-stacks with the thienopyrimidine core. acs.org Compound 11c was one of the most potent pan-inhibitors identified, with IC₅₀ values in the low nanomolar range for SIRT1, SIRT2, and SIRT3. nih.gov

CompoundDescriptionSIRT1 IC₅₀ (nM)SIRT2 IC₅₀ (nM)SIRT3 IC₅₀ (nM)
11c Thieno[3,2-d]pyrimidine-6-carboxamide derivative3.62.74.0
28 Analogue with improved physicochemical properties112414
31 Analogue with improved physicochemical properties122211
36 Furo[3,2-d]pyrimidine analogue of 28440350320

Data from SAR studies of thieno[3,2-d]pyrimidine-6-carboxamides as sirtuin inhibitors. acs.orgnih.gov

Cyt-bd Oxidase Inhibitory SAR

The thieno[3,2-d]pyrimidine scaffold has been identified as a promising starting point for the development of inhibitors against cytochrome bd oxidase (Cyt-bd), a key respiratory enzyme in Mycobacterium tuberculosis (Mtb) and an attractive drug target. nih.gov Research efforts have focused on synthesizing and evaluating thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives, which are readily prepared from the 4-chloro precursor. nih.govrsc.org

An initial screening identified the parent thieno[3,2-d]pyrimidine scaffold as an inhibitor of Cyt-bd. nih.gov Subsequent SAR studies involved the synthesis of a library of 13 derivatives to probe the impact of various substituents at the 4-position amine. nih.govrsc.org These compounds were tested for their ability to deplete ATP in mycobacterial strains, a hallmark of respiratory inhibition. To specifically confirm Cyt-bd inhibition, assays were conducted in the presence of Q203, an inhibitor of the alternative respiratory oxidase (cytochrome bcc:aa₃), thereby isolating the activity of the Cyt-bd pathway. nih.gov

The key SAR findings are as follows:

Alkyl vs. Arylalkyl Substituents : The nature of the N-substituent is critical for activity. Simple alkylamines showed weaker potency. In contrast, phenethylamines demonstrated significantly improved inhibitory activity. nih.gov

Substitution on the Phenyl Ring : Modifications to the phenyl ring of the phenethylamine (B48288) moiety were explored. The introduction of a para-substituent was generally favorable. A tert-butyl group at the 4-position of the phenyl ring yielded the most potent compound in the series, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) . nih.govrsc.org

Positional Isomers : Moving the tert-butyl group from the para to the meta position resulted in a decrease in activity, indicating a specific spatial requirement for this bulky group. nih.gov

Compound 19 emerged as the most active derivative, with ATP IC₅₀ values ranging from 6 to 18 µM against various mycobacterial strains in the presence of Q203. rsc.org This makes it a valuable chemical probe for studying the function of mycobacterial Cyt-bd. nih.gov

CompoundN-SubstituentATP IC₅₀ (µM) vs. M. bovis BCG (+Q203)ATP IC₅₀ (µM) vs. Mtb N0145 (+Q203)
7 (unsubstituted amine)>100>100
8 Phenethyl1812
11 4-Fluorophenethyl1812
15 4-Methoxyphenethyl5438
19 4-(tert-butyl)phenethyl6.27.3
20 3-(tert-butyl)phenethyl1513

Data from initial SAR assessment of thieno[3,2-d]pyrimidin-4-amines as Cyt-bd inhibitors. nih.govrsc.org

Development of Structure-Based Design Principles for this compound Analogues

The development of potent and selective inhibitors based on the this compound scaffold has been significantly advanced by structure-based design principles. By leveraging detailed atomic-level structural information from X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational molecular docking, researchers have been able to rationally design analogues with improved target engagement and desired biological activity. nih.govacs.orgnih.gov

For Kinase Inhibitors:

Sirtuin Inhibitors : Crystallographic studies of thieno[3,2-d]pyrimidine-6-carboxamides (e.g., compounds 11c , 28 , 31 ) bound to the SIRT3 active site have been instrumental in elucidating the binding mode and explaining the observed SAR. acs.orgnih.gov These studies revealed that the inhibitors occupy the active site cleft between the large Rossmann fold and the small zinc-binding domain. The carboxamide moiety specifically binds in the nicotinamide C-pocket, while the thieno[3,2-d]pyrimidine core π-stacks with a key phenylalanine residue (Phe157). acs.org This understanding allows for the rational design of new analogues by modifying the portion of the inhibitor that extends into the substrate channel to enhance potency or by fine-tuning interactions with the core-binding pocket to improve selectivity. acs.org

EGFR Inhibitors : The design of thieno[3,2-d]pyrimidine derivatives targeting the EGFRL858R/T790M mutant was guided by computational molecular docking. nih.gov Docking studies of potent compounds like 6l and 6o into the EGFR mutant kinase domain provided a rationale for their high affinity and selectivity. These models showed that the thieno[3,2-d]pyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituted quinolinone moiety extends into the pocket created by the T790M mutation, where it can be optimized to form favorable interactions that are not possible in the wild-type enzyme, thus explaining the selectivity. nih.gov

For Cyt-bd Oxidase Inhibitors:

The elucidation of the cryo-EM structure of the M. tuberculosis Cyt-bd oxidase at 2.5 Å resolution has been a landmark achievement, providing a detailed blueprint for rational drug design. nih.govmpg.de This structure revealed a unique architecture, including a previously unknown menaquinone-9 (B191817) binding site and a specific conformation of the quinol oxidation site (Q-loop). nih.gov

Key structural features guiding inhibitor design include:

The Quinol-Binding Pocket : The structure provides precise details of the Q-loop domain, which is the site of quinol binding and oxidation. Inhibitors can be designed to mimic the natural substrate and occupy this pocket, blocking the electron transport chain.

Access Channels : Atomistic molecular dynamics (MD) simulations based on the cryo-EM structure have identified solvent-accessible channels leading to the active site. nih.govmpg.de These channels can be targeted by small molecule inhibitors designed to enter and block proton or substrate transport.

Unique Structural Elements : The Mtb Cyt-bd oxidase structure revealed a unique disulfide bond within the Q-loop that defines an inactive conformation. nih.gov Designing molecules that stabilize this inactive state presents a novel inhibitory mechanism.

By docking the thieno[3,2-d]pyrimidine scaffold into this high-resolution structure, researchers can now rationally modify the substituents at the 4-position to optimize interactions with specific residues within the quinol-binding pocket, leading to the design of new analogues with enhanced potency and better pharmacological properties.

Biological Evaluation of 4 Chlorothieno 3,2 D Pyrimidine Derivatives

In Vitro Assays for Biological Activity

Cell Line Cytotoxicity and Antiproliferative Assays

The antiproliferative potential of 4-chlorothieno[3,2-d]pyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies are critical in the initial stages of anticancer drug discovery.

Halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative properties against several cancer cell lines. nih.gov For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been tested against breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives showing promising activity. nih.gov One particular compound exhibited a significant antiproliferative effect on the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov

Furthermore, novel thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety have shown potent cytotoxicity against A549 (lung cancer), HCT116 (colorectal cancer), and MCF-7 cell lines. researchgate.netpreprints.org One of the most active compounds in this series, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, displayed broad-spectrum cytotoxicity with IC50 values of 2.79, 6.69, and 4.21 x 10⁻³ μM against A549, HCT116, and MCF-7 cells, respectively, which was significantly more potent than the reference drug gefitinib. researchgate.net

Other studies have explored the cytotoxic effects of thieno[2,3-d]pyrimidines on various other cancer cell lines, including the leukemia L1210 cell line, where halogenated derivatives were found to be active. nih.gov The table below summarizes the cytotoxic activities of selected this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine A549 0.00279 researchgate.net
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine HCT116 0.00669 researchgate.net
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine MCF-7 0.00421 researchgate.net
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative (Compound 2) MCF-7 0.013 nih.gov
Halogenated thieno[3,2-d]pyrimidine (B1254671) (Compound 1) L1210 Not specified nih.gov

Apoptosis Induction Studies

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Several studies have investigated the ability of this compound derivatives to induce apoptosis in cancer cells.

Halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in the leukemia L1210 cell line, independent of the cell cycle. nih.gov This suggests that these compounds can trigger cell death without necessarily halting cell proliferation at a specific phase. Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar heterocyclic core, have been found to induce apoptosis in MCF-7 breast cancer cells. rsc.org For example, one such derivative significantly increased the total apoptosis in treated cells by 58.29-fold compared to the control. rsc.org

Furthermore, some pyrimidine (B1678525) derivatives have been shown to activate caspases, which are key executioner proteins in the apoptotic pathway. For instance, certain indazol-pyrimidine derivatives were found to activate caspase-3/7, leading to apoptosis. ekb.eg

Autophagic Induction Studies

Autophagy is a cellular process involving the degradation of cellular components, which can either promote cell survival or lead to cell death. The role of autophagy in cancer is complex and can be context-dependent.

Some studies have explored the potential of thieno[2,3-d]pyrimidine derivatives to induce autophagy. For instance, newly designed thiophene (B33073) and thieno[2,3-d]pyrimidine derivatives were evaluated for their ability to activate autophagic cell death in cancer cells. mdpi.com One particular compound demonstrated the highest autophagic induction in HT-29, HepG-2, and MCF-7 cells. mdpi.com

It is worth noting that in some contexts, inhibiting autophagy can enhance the anticancer effects of certain drugs. For example, the inhibition of autophagy has been shown to increase the cytotoxicity of some pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors in glioblastoma cells. nih.gov

Kinase Inhibition Assays

Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Therefore, they are attractive targets for anticancer drug development. Derivatives of this compound have been investigated for their ability to inhibit various kinases.

PI3K Inhibition: Thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway that is frequently overactive in cancer.

Sirtuin Inhibition: Encoded library technology (ELT) identified thieno[3,2-d]pyrimidine-6-carboxamides as pan-inhibitors of SIRT1, SIRT2, and SIRT3 with nanomolar potency. acs.org For instance, compound 11c showed IC50 values of 3.6, 2.7, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. acs.org

EGFR Inhibition: Thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. One compound, B1, exhibited an IC50 value of 13 nM against EGFRL858R/T790M and demonstrated selectivity over wild-type EGFR.

Other Kinases: Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their inhibitory activity against other kinases, such as FLT3. mdpi.com One compound, in particular, showed the highest inhibitory activity against FLT3. mdpi.com Additionally, pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase, with IC50 values in the nanomolar range. rsc.org

Table 2: Kinase Inhibition by this compound Derivatives

Compound/Derivative Class Kinase Target IC50 Reference
Thieno[3,2-d]pyrimidine-6-carboxamide (11c) SIRT1 3.6 nM acs.org
Thieno[3,2-d]pyrimidine-6-carboxamide (11c) SIRT2 2.7 nM acs.org
Thieno[3,2-d]pyrimidine-6-carboxamide (11c) SIRT3 4.0 nM acs.org
Thieno[3,2-d]pyrimidine (B1) EGFRL858R/T790M 13 nM
Thieno[2,3-d]pyrimidine derivative FLT3 Not specified mdpi.com
Pyrido[2,3-d]pyrimidine (Compound 4) PIM-1 11.4 nM rsc.org

Anti-infective Assays

In addition to their anticancer properties, this compound derivatives have been investigated for their potential as anti-infective agents.

Antifungal Activity: Halogenated thieno[3,2-d]pyrimidines have demonstrated selective activity against several fungi. nih.gov This suggests their potential as a scaffold for the development of new antifungal agents.

Antibacterial Activity: Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov Some of these compounds displayed potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) in the range of 2–16 mg/L. nih.gov

Antiparasitic Activity: 4-Substituted thieno[3,2-d]pyrimidines have been identified as having in vitro activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei, the parasites that cause malaria. mdpi.com

Anti-Helicobacter pylori Activity: While specific studies on this compound against Helicobacter pylori are not extensively detailed in the provided context, the broader class of heterocyclic compounds is under investigation for this purpose. For instance, new derivatives of 1,3,4-oxadiazole (B1194373) have been studied as potential urease inhibitors for H. pylori. researchgate.net The urease enzyme is crucial for the survival of H. pylori in the acidic environment of the stomach. researchgate.netnih.gov

Enzyme-Linked Technologies (ELT) for Target Identification and Ligand Discovery

Enzyme-Linked Technologies (ELT) have proven to be a powerful tool for identifying novel ligands and their biological targets. In the context of this compound, ELT was instrumental in the discovery of potent sirtuin inhibitors.

An affinity screen of a 1.2 million compound library using ELT identified a thieno[3,2-d]pyrimidine-6-carboxamide scaffold as a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3. acs.org This high-throughput screening method allows for the rapid identification of molecules that bind to a specific target from a large and diverse chemical library. The subsequent structure-activity relationship (SAR) studies on the identified hits led to the development of drug-like analogues with improved physicochemical properties. acs.org This highlights the utility of ELT in accelerating the drug discovery process for thieno[3,2-d]pyrimidine-based compounds.

Therapeutic Targeting Mechanisms and Pathways

Derivatives of this compound exert their biological effects through various mechanisms, primarily by interacting with key cellular targets involved in disease pathogenesis, particularly in cancer. These mechanisms include the inhibition of crucial protein kinases, the induction of programmed cell death (apoptosis), and the disruption of cellular division.

The thieno[3,2-d]pyrimidine core is a well-recognized pharmacophore for kinase inhibition, owing to its structural similarity to the adenine (B156593) base of ATP. By modifying the 4-chloro position and other sites on the bicyclic ring, researchers have developed potent inhibitors for a range of protein kinases.

Sirtuins: A notable success in this area is the discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent pan-inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), a class of NAD+-dependent deacetylases implicated in metabolic diseases, cancer, and neurodegeneration. acs.orgnih.gov Through encoded library technology, a compound designated 11c , which features the This compound-6-carboxamide (B1429601) core, was identified as a nanomolar inhibitor of SIRT1, SIRT2, and SIRT3. acs.orgnih.gov Crystallographic studies have elucidated that the carboxamide group of these inhibitors binds within the nicotinamide (B372718) C-pocket of the sirtuin active site. nih.gov

CompoundSIRT1 IC₅₀ (nM)SIRT2 IC₅₀ (nM)SIRT3 IC₅₀ (nM)
11c3.62.74.0

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.gov Thienopyrimidine derivatives have been identified as pan-PI3K inhibitors. nih.gov While specific studies on this compound derivatives are emerging, the broader thienopyrimidine class shows significant promise in targeting this pathway. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Although direct inhibition of EGFR by this compound derivatives requires further specific investigation, the closely related thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent EGFR inhibitors. nih.govnih.gov For instance, certain thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

CDK7: Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription. While direct inhibitors based on the this compound scaffold are yet to be extensively reported, related pyrazolo[4,3-d]pyrimidine derivatives have been characterized as potent and selective CDK7 inhibitors, highlighting the potential of pyrimidine-fused heterocycles in targeting this kinase. researchgate.neteatris.cznih.gov

Tubulin Polymerization: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a validated anticancer strategy. nih.gov Some heterocyclic-fused pyrimidines have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Furthermore, a study on benzothieno[3,2-d]pyrimidine derivatives revealed that a potent SIRT2 inhibitor from this class also demonstrated activity in the hyperacetylation of α-tubulin, suggesting an indirect effect on microtubule-related processes. nih.gov

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis and cell cycle arrest. Halogenated thieno[3,2-d]pyrimidines, particularly those with a chlorine atom at the C4-position, have been found to induce apoptosis in cancer cell lines. This apoptotic induction appears to be independent of the cell cycle.

Studies on related pyrrolo[2,3-d]pyrimidine derivatives have provided further insights into these mechanisms. For example, compound 9e from this class was shown to induce late apoptosis in the A549 lung cancer cell line and cause cell cycle arrest at the G0/G1 phase. nih.gov This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov

Compound ClassCancer Cell LineObserved Effect
Halogenated thieno[3,2-d]pyrimidinesLeukemia L1210Induction of apoptosis
Pyrrolo[2,3-d]pyrimidine derivative (9e)A549 (Lung Cancer)Induction of late apoptosis, Cell cycle arrest at G0/G1

Cytochrome bd oxidase is a terminal oxidase in the respiratory chain of many prokaryotes, including Mycobacterium tuberculosis, and is absent in eukaryotes, making it an attractive target for antimicrobial drug development. nih.govnih.gov While several classes of inhibitors for cytochrome bd oxidase have been identified, such as quinolones and N-phenethyl-quinazolin-4-yl-amines, there is currently no direct evidence in the reviewed literature linking this compound derivatives to the inhibition of this enzyme. nih.govnih.gov The exploration of this scaffold against cytochrome bd oxidase may represent a novel avenue for future research.

Computational and Theoretical Studies of 4 Chlorothieno 3,2 D Pyrimidine and Its Analogues

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or a nucleic acid. These methods provide insights into the binding affinity, orientation, and stability of the ligand-receptor complex, which are critical for drug design and discovery.

Ligand-Receptor Interactions and Binding Modes

Molecular docking studies have been instrumental in elucidating the binding modes of 4-chlorothieno[3,2-d]pyrimidine analogues with various biological targets. For instance, derivatives of this compound have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) to understand their inhibitory mechanisms. semanticscholar.orgnih.gov

In a study involving benzothieno[3,2-d]pyrimidine derivatives as selective COX-2 inhibitors, molecular docking revealed that these compounds interact with key residues in the active site of the COX-2 enzyme. nih.gov Similarly, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives as EGFR inhibitors showed that the thieno[2,3-d]pyrimidine nucleus is large enough to occupy the adenine (B156593) binding pocket of the receptor. semanticscholar.org

Prediction of Inhibitory Activities and Target Specificity

Computational approaches are not only used to understand binding but also to predict the inhibitory activities and target specificity of novel compounds. By calculating the binding energy and analyzing the interaction patterns, researchers can estimate the potential of a compound to inhibit a specific biological target.

For example, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a derivative of this compound, used molecular docking to predict its inhibitory activity against human colon, lung, and gastric cancer cell lines. tandfonline.com The results showed a correlation between the predicted binding affinity and the experimentally determined inhibitory concentrations (IC50 values). tandfonline.com

Furthermore, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interaction, helping to assess the stability of the binding mode over time. These simulations have been used to confirm the stable binding of thieno[2,3-d]pyrimidine derivatives within the EGFR active site, supporting their potential as EGFR inhibitors. semanticscholar.org The selectivity of these compounds for mutant forms of EGFR, such as EGFRL858R/T790M, over the wild-type (WT) has also been investigated using these methods. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a powerful tool for studying the intrinsic properties of a molecule, including its geometry, vibrational frequencies, and electronic characteristics.

Geometric Optimization and Vibrational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule, a process known as geometric optimization. For derivatives of this compound, DFT calculations have been used to obtain optimized geometric parameters like bond lengths and bond angles. These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.com

Vibrational analysis, also performed using DFT, calculates the vibrational frequencies of the molecule. These frequencies correspond to the infrared (IR) and Raman spectra of the compound. By comparing the calculated spectra with experimental spectra, researchers can confirm the structure of the synthesized compound.

HOMO and LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the molecule's chemical reactivity and stability. nih.gov

For derivatives of this compound, DFT calculations have been used to determine the HOMO and LUMO energies. tandfonline.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov This analysis helps in understanding the molecule's potential to participate in chemical reactions and its electronic properties.

Calculated Quantum Chemical Parameters for a this compound Derivative. tandfonline.com
ParameterValue
HOMO Energy-6.25 eV
LUMO Energy-1.68 eV
Energy Gap (ΔE)4.57 eV

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. researchgate.net

For derivatives of this compound, MEP surface maps have been generated using DFT calculations. tandfonline.com These maps typically use a color scale to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). The MEP analysis of a this compound derivative revealed that the nitrogen atoms of the pyrimidine (B1678525) ring are the most electronegative regions, while the hydrogen atoms are the most electropositive. tandfonline.com This information is vital for predicting how the molecule will interact with other molecules, including biological receptors.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the forces holding the crystal together can be achieved.

In a study of an analogue, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, Hirshfeld surface analysis was employed to investigate the intermolecular interactions in its crystal structure. tandfonline.com The dnorm map reveals areas of close contact between adjacent molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the aforementioned analogue, the most significant contributions to the crystal packing were identified. While specific percentages for each interaction type for this exact compound are detailed in its dedicated study, a general representation of how these interactions are quantified is presented in the table below. Such analyses on related structures, like 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, show the dominance of H···H, H···C/C···H, H···O/O···H, and H···N/N···H interactions in stabilizing the crystal packing. nih.gov

Table 1: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of a Thieno[3,2-d]pyrimidine (B1254671) Analogue.

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H36.2%Represents contacts between hydrogen atoms, which are abundant on the molecular surface.
H···C/C···H20.9%van der Waals interactions involving hydrogen and carbon atoms.
H···O/O···H17.8%Indicates the presence of hydrogen bonds involving oxygen atoms.
H···N/N···H12.2%Suggests hydrogen bonding involving nitrogen atoms.

Note: The data in this table is representative of a related pyrimidine derivative and serves to illustrate the type of information obtained from Hirshfeld surface analysis. nih.gov

These analyses demonstrate that for derivatives of this compound, a combination of hydrogen bonding and van der Waals forces are the primary drivers of the crystal packing. nih.gov The shape index and curvedness plots can further reveal subtle features like π-π stacking interactions, which are often crucial for the stability of aromatic heterocyclic systems. mdpi.com

In Silico ADME Prediction

The journey of a drug molecule through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov Predicting these properties early in the drug discovery pipeline is essential to avoid costly late-stage failures. nih.gov In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic profile. researchgate.net

For the thieno[3,2-d]pyrimidine class of compounds, in silico ADME studies have been performed on various analogues to assess their drug-likeness. A quantitative structure-activity relationship (QSAR) study on a series of 4-arylthieno[3,2-d]pyrimidine derivatives as adenosine (B11128) A1 and A2A receptor antagonists included an ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis. researchgate.net Such studies help in identifying candidates with a higher probability of success in clinical trials. researchgate.net

The predicted ADME properties for a selection of pyrimidine and pyridine (B92270) derivatives, which share structural similarities with the thieno[3,2-d]pyrimidine core, are often evaluated for parameters like intestinal absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com

Table 2: Predicted ADME Properties for a Representative Set of Thieno[3,2-d]pyrimidine Analogues.

Compound ClassHuman Intestinal AbsorptionBlood-Brain Barrier PenetrationCYP2D6 InhibitionP-glycoprotein Substrate
4-Arylthieno[3,2-d]pyrimidinesGoodLow to MediumPotential InhibitorLikely
Pyrimidine DerivativesVariableVariableVariableVariable
Pyridine DerivativesVariableVariableVariableVariable

Note: This table provides a generalized summary of expected ADME properties for the indicated compound classes based on typical in silico predictions. researchgate.netnih.gov

These in silico predictions are crucial for prioritizing compounds for synthesis and biological testing. For instance, compounds predicted to have poor oral absorption might be modified to improve this property, or they might be deprioritized if oral administration is a requirement. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening, aiming to identify novel molecules with the potential for similar biological activity. nih.govdovepress.com

For the thieno[3,2-d]pyrimidine scaffold, pharmacophore models have been developed to understand the structural requirements for activity against various targets. In the aforementioned QSAR study of 4-arylthieno[3,2-d]pyrimidine derivatives as adenosine receptor antagonists, a pharmacophore model was generated. researchgate.net This model highlighted the key structural features necessary for antagonist activity, which included hydrogen bond donors, aromatic rings, and hydrophobic groups. researchgate.net

The process of pharmacophore-based virtual screening involves several steps:

Model Generation: A pharmacophore model is created based on the structure of known active ligands or the ligand-binding site of the target protein. nih.gov

Database Preparation: A large database of chemical compounds is prepared for screening. nih.gov

Screening: The database is searched to find molecules that match the pharmacophore model. uibcdf.org

Hit Filtering and Docking: The initial hits are often filtered based on drug-like properties and then subjected to molecular docking to predict their binding mode and affinity to the target. nih.gov

Table 3: Key Pharmacophoric Features for Adenosine Receptor Antagonism by 4-Arylthieno[3,2-d]pyrimidine Derivatives.

Pharmacophoric FeatureDescriptionImportance
Hydrogen Bond DonorAn atom or group that can donate a hydrogen atom to a hydrogen bond.Crucial for anchoring the ligand in the binding pocket.
Aromatic RingA planar, cyclic, conjugated system of pi electrons.Often involved in π-π stacking or hydrophobic interactions.
Hydrophobic GroupA nonpolar group that avoids contact with water.Important for occupying hydrophobic pockets in the receptor.

Note: This table is based on the findings from a pharmacophore modeling study on 4-arylthieno[3,2-d]pyrimidine derivatives. researchgate.net

Through such in silico approaches, novel scaffolds can be identified from large chemical libraries, accelerating the discovery of new drug candidates. dovepress.com For instance, virtual screening of pyrido[2,3-d]pyrimidine (B1209978) databases has been used to design novel inhibitors of human thymidylate synthase, a key target in cancer therapy. nih.gov This highlights the potential of applying similar methodologies to libraries of this compound derivatives to discover compounds with a wide range of therapeutic applications.

Future Directions and Therapeutic Potential

Development of Novel 4-Chlorothieno[3,2-d]pyrimidine Analogues with Improved Potency and Selectivity

The development of novel analogues from the this compound core is a highly active area of research aimed at enhancing therapeutic potency and selectivity. The 4-chloro group serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups to fine-tune the biological activity of the resulting compounds. mdpi.comnih.gov

Researchers have synthesized numerous series of thieno[3,2-d]pyrimidine (B1254671) derivatives by modifying the C-4 position. For instance, a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups were synthesized from a 4-chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione intermediate. nih.gov Several of these compounds demonstrated potent anticancer activity against human breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines, with some showing efficacy comparable to the standard chemotherapeutic drug, doxorubicin. nih.gov

Another approach involves the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, which have shown selective inhibition of cancer cell growth. nih.gov One compound from this series, Compound 15 , exhibited a particularly strong anti-proliferative effect against the A549 lung cancer cell line with a half-maximal inhibitory concentration (IC₅₀) value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov Similarly, other studies have focused on creating 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines to investigate their anti-proliferative properties. mdpi.com

The design of these novel analogues is often guided by targeting specific molecular pathways. For example, researchers have designed and synthesized 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives with the goal of inhibiting phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell growth and survival. tandfonline.com The results from these studies highlight the potential for creating highly potent and selective anticancer agents by strategically modifying the thienopyrimidine scaffold.

Table 1: In Vitro Anticancer Activity of Selected Thieno[2,3-d]pyrimidine (B153573) Derivatives

CompoundCell LineIC₅₀ (μM)Reference
Compound 15 A549 (Lung)0.94 nih.gov
Compound 19 MCF-7 (Breast), A549 (Lung), PC-9 (Lung), PC-3 (Prostate)Active nih.gov
Compound 32a MCF-7 (Breast)18.87 ekb.eg
6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy}-thieno[2,3-d]pyrimidine -4.21 x 10⁻³ mdpi.com

Exploration of New Therapeutic Applications Beyond Current Research

While the primary focus of research on thieno[3,2-d]pyrimidine derivatives has been on their anticancer properties, the inherent biological activity of the scaffold suggests potential applications in other therapeutic areas. nih.gov The structural analogy to purines allows these compounds to interact with a broad spectrum of biological targets, opening avenues for new medical uses. nih.govresearchgate.net

Thienopyrimidines have demonstrated significant potential as anti-infective agents. nih.gov Studies have revealed their activity against various pathogens, including bacteria, fungi, parasites, and viruses. nih.govencyclopedia.pub This broad-spectrum anti-infective profile suggests that novel derivatives of this compound could be developed to combat infectious diseases, an area of critical unmet medical need. The synthesis of polysubstituted thienopyrimidines is often achieved by first creating a thienopyrimidin-4-one derivative, which can then be further functionalized. nih.govencyclopedia.pub

Beyond infectious diseases, the thienopyrimidine scaffold has been associated with antioxidant and central nervous system (CNS) protective activities. nih.gov These properties could be harnessed to develop treatments for neurodegenerative diseases or conditions associated with oxidative stress. Furthermore, some thienopyrimidine derivatives have even been investigated for use in agriculture as plant growth regulators, indicating the versatility of this chemical class. researchgate.net The exploration of these non-cancer applications remains a promising, albeit less-traveled, path for future research.

Combination Therapies Involving this compound Derivatives

The future of cancer treatment increasingly lies in combination therapies, which utilize multiple drugs with different mechanisms of action to enhance efficacy and overcome resistance. Given that many thieno[3,2-d]pyrimidine derivatives function as kinase inhibitors, they are prime candidates for inclusion in such regimens.

A successful combination therapy often relies on the principle of low cross-resistance between the combined agents. elifesciences.org This means that the cancer cells' mechanism for resisting one drug does not confer resistance to the other. For example, in the treatment of Diffuse Large B-Cell Lymphoma (DLBCL), the R-CHOP regimen combines multiple drugs, including the monoclonal antibody Rituximab and various chemotherapeutic agents. elifesciences.org CRISPR-based genetic screens have been employed to identify genes that, when silenced, confer resistance to multiple drugs, helping to understand and predict cross-resistance. elifesciences.org

While specific clinical data on combination therapies involving this compound derivatives is not yet widespread, the potential is clear. A thienopyrimidine-based kinase inhibitor could be paired with traditional chemotherapy, another targeted agent acting on a different signaling pathway, or with immunotherapy. The goal would be to achieve a synergistic or additive effect, leading to higher rates of cancer cell death and more durable responses. elifesciences.org For instance, a derivative targeting a specific kinase could be combined with a drug that induces DNA damage or one that blocks a parallel survival pathway that might otherwise be used by the cancer cell to escape the effects of the kinase inhibitor.

Addressing Drug Resistance Mechanisms

A significant challenge in cancer therapy, particularly with targeted agents like kinase inhibitors, is the development of drug resistance. nih.gov Tumors can become resistant through various mechanisms, which can be either present from the start (primary resistance) or develop over the course of treatment (acquired resistance). nih.gov

Mechanisms of acquired resistance to kinase inhibitors are well-documented and include:

Target Gene Modifications: Cancer cells can develop secondary mutations in the kinase's drug-binding site. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which increases the kinase's affinity for ATP, making it more difficult for the inhibitor to compete for the binding site. nih.gov Similar mutations have been observed in other kinases like BCR-ABL and EML4-ALK. nih.gov Another modification is the amplification of the target gene, leading to overproduction of the kinase protein, which can overwhelm the inhibitor. nih.gov

Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. For instance, resistance to EGFR inhibitors can arise from the activation of the MET receptor tyrosine kinase, which provides a compensatory growth signal. nih.gov

Histological Transformation: In some cases, the tumor may change its cellular type to one that is no longer dependent on the targeted pathway. nih.gov

Future research into this compound derivatives must focus on creating next-generation inhibitors designed to overcome these resistance mechanisms. This could involve designing compounds that bind irreversibly or to allosteric sites not affected by common resistance mutations. Additionally, understanding the specific resistance profiles of thienopyrimidine derivatives will be crucial for developing rational combination therapies to preemptively block escape pathways.

Table 2: Common Mechanisms of Acquired Resistance to Kinase Inhibitors

MechanismDescriptionExampleReference
Secondary Mutation A new mutation in the target kinase reduces drug binding affinity.EGFR T790M mutation increases ATP affinity, conferring resistance to first-generation EGFR inhibitors. nih.gov
Gene Amplification Increased copy number of the target gene leads to its overexpression.Amplification of EGFR, BCR-ABL, or EML4-ALK genes. nih.gov
Bypass Track Activation Activation of a parallel signaling pathway compensates for the inhibited target.MET pathway activation as a resistance mechanism to EGFR inhibitors. nih.gov
Increased Ligand Production Overproduction of the kinase's activating ligand.Increased production of Hepatocyte Growth Factor (HGF), the ligand for MET. nih.gov

Translation of Preclinical Findings to Clinical Applications

The ultimate goal of developing novel this compound derivatives is their successful translation from preclinical models into effective clinical treatments for patients. This journey is a long and complex process that begins with promising in vitro results.

The initial preclinical evaluation typically involves screening compounds against panels of human cancer cell lines to determine their potency and selectivity. nih.govnih.gov Compounds that show significant activity, such as those with low IC₅₀ values against specific cancer types, are then advanced to more complex models. nih.govmdpi.com This may include cell-based assays to elucidate the mechanism of action, such as confirming the inhibition of a specific kinase or the induction of apoptosis (programmed cell death). nih.gov

Following in vitro validation, promising candidates are tested in in vivo animal models, often using human tumor xenografts in mice. These studies are critical for evaluating a compound's efficacy in a living organism and for beginning to understand its pharmacological properties.

While some thienopyrimidine compounds are in clinical trials, the path to regulatory approval is challenging. nih.gov The development of related heterocyclic compounds, such as the pyridopyrimidine derivative Tarloxotinib, which is a hypoxia-activated kinase inhibitor, serves as a model for this translational pathway. nih.gov For any this compound derivative to reach the clinic, it must demonstrate a favorable balance of efficacy and safety through rigorous, multi-phase clinical trials. The extensive preclinical research currently underway is laying the essential groundwork for identifying the most promising candidates to advance into human studies.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 4-chlorothieno[3,2-d]pyrimidine, and how do they address safety concerns?

  • Methodology : The compound is typically synthesized via a two-step ring-closure strategy. In the first step, ethyl mercaptoacetate reacts with 2-chloroacrylonitrile under basic conditions (e.g., sodium ethoxide in ethanol) to form 3-aminothiophene-2-carboxylate. This intermediate is stabilized as an HCl salt and subjected to a second cyclization in formamide at 140°C to yield thieno[3,2-d]pyrimidin-4(3H)-one. Chlorination with POCl₃ in toluene at 100°C introduces the C4-chlorine atom .
  • Safety Improvements : The use of controlled POCl₃ amounts and substitution of toxic solvents (e.g., pyridine) with toluene/Et₃N reduces hazards compared to traditional methods .

Q. How can researchers address solubility challenges during purification of this compound intermediates?

  • Methodology : Stabilizing intermediates as HCl salts (e.g., 3-aminothiophene-2-carboxylate HCl salt) improves crystallinity and simplifies isolation. For chlorinated products, column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from toluene is effective .

Advanced Research Questions

Q. What advanced functionalization methods enable regioselective modification of this compound for kinase inhibitor development?

  • Methodology : The C4-chlorine atom undergoes nucleophilic displacement with phenols or amines under mild conditions. For example, reacting this compound with 4-aminophenol yields 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline, a precursor for VEGFR-2 inhibitors . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/alkyl groups at C6/C7 positions, enhancing kinase selectivity .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Case Study : Removing the C7-methyl group in 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas increases VEGFR-2 inhibition (IC₅₀ = 150–199 nM). Conversely, C6 bromophenyl substitution enhances microtubule disruption, demonstrating dual-target activity .

Q. What analytical techniques are critical for characterizing thieno[3,2-d]pyrimidine derivatives?

  • Techniques :

  • NMR : Distinct aromatic proton signals (δ 7.75–9.04 ppm) confirm substitution patterns. Coupling constants (e.g., J = 9.0 Hz) differentiate regioisomers .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+1]⁺ = 326.6 for bromophenyl derivatives) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in halogenated analogs .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported chlorination efficiencies for thieno[3,2-d]pyrimidin-4(3H)-one?

  • Key Variables :

  • Reagent Choice : POCl₃ in toluene/Et₃N achieves >90% yield but requires careful handling . Oxalyl chloride/DMF offers milder conditions but may require longer reaction times .
  • Byproduct Formation : Trace phosphorylated byproducts (e.g., from excess POCl₃) can skew LCMS results; silica gel chromatography or aqueous workup mitigates this .

Q. Why do some this compound analogs show inconsistent kinase inhibition across studies?

  • Factors :

  • Substituent Position : C6 modifications (e.g., Cl vs. Br) alter steric and electronic profiles, impacting ATP-binding pocket interactions .
  • Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) in enzymatic assays affect IC₅₀ values .

Safety and Handling

Q. What safety protocols are essential when working with this compound and its intermediates?

  • Protocols :

  • Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation/contact .
  • Neutralize POCl₃ residues with ice-cold sodium bicarbonate before disposal .
  • Store chlorinated intermediates in airtight containers under inert gas to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.